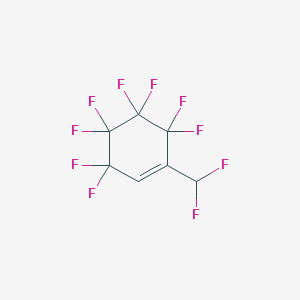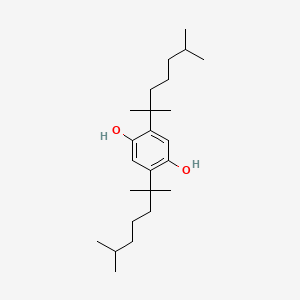
Ethanedithial, S,S,S',S'-tetraoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanedithial, S,S,S’,S’-tetraoxide is a chemical compound known for its unique structural properties and reactivity It is a derivative of ethanedithial, where the sulfur atoms are oxidized to form tetraoxide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethanedithial, S,S,S’,S’-tetraoxide can be synthesized through the oxidation of ethanedithial. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, often under mild temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of ethanedithial, S,S,S’,S’-tetraoxide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts can also enhance the efficiency of the oxidation process. Safety measures are crucial due to the reactive nature of the oxidizing agents used.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanedithial, S,S,S’,S’-tetraoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can revert the compound back to ethanedithial or other lower oxidation state derivatives.
Substitution: The compound can participate in substitution reactions where the tetraoxide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction may yield ethanedithial, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Ethanedithial, S,S,S’,S’-tetraoxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which ethanedithial, S,S,S’,S’-tetraoxide exerts its effects involves its ability to interact with various molecular targets. The tetraoxide groups can participate in redox reactions, altering the oxidation state of other molecules. This reactivity can lead to the formation of new chemical bonds and the modification of existing ones, influencing the behavior of the compound in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanedithial: The parent compound, which lacks the tetraoxide groups.
1,2-Ethanedithiol: A related compound with two thiol groups.
1,3-Dithiolanes: Compounds with a similar sulfur-containing ring structure.
Uniqueness
Ethanedithial, S,S,S’,S’-tetraoxide is unique due to the presence of the tetraoxide groups, which impart distinct reactivity and properties. This makes it valuable for specific applications where such reactivity is desired, distinguishing it from other similar sulfur-containing compounds.
Propriétés
Numéro CAS |
110505-91-4 |
|---|---|
Formule moléculaire |
C2H2O4S2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
1,2-disulfonylethane |
InChI |
InChI=1S/C2H2O4S2/c3-7(4)1-2-8(5)6/h1-2H |
Clé InChI |
UBKBSFKVVVLUEO-UHFFFAOYSA-N |
SMILES canonique |
C(=S(=O)=O)C=S(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)


![N,N-Dimethyl-N'-[(4-methylphenyl)carbamothioyl]methanimidamide](/img/structure/B14308923.png)

![Propanamide, 3,3'-[(phenylmethyl)imino]bis-](/img/structure/B14308956.png)
![5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B14308960.png)




![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)

